2-(3,4,5-Trimethoxyphenyl)propanal
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Overview
Description
2-(3,4,5-Trimethoxyphenyl)propanal, also known as 3,4,5-trimethoxyphenylpropionaldehyde, is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of a trimethoxyphenyl group attached to a propanal moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)propanal typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with appropriate reagents to introduce the propanal group. One common method involves the use of Grignard reagents or organolithium compounds to form the corresponding alcohol, which is then oxidized to the aldehyde .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,4,5-Trimethoxyphenylpropanoic acid.
Reduction: 3,4,5-Trimethoxyphenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4,5-Trimethoxyphenyl)propanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)propanal involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and leading to anti-cancer effects. Additionally, it may interact with enzymes and receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxyphenylpropanoic acid
- 3,4,5-Trimethoxybenzaldehyde
Uniqueness
2-(3,4,5-Trimethoxyphenyl)propanal is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the propanal group allows for unique chemical transformations that are not possible with similar compounds such as 3,4,5-trimethoxybenzaldehyde .
Properties
Molecular Formula |
C12H16O4 |
---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)propanal |
InChI |
InChI=1S/C12H16O4/c1-8(7-13)9-5-10(14-2)12(16-4)11(6-9)15-3/h5-8H,1-4H3 |
InChI Key |
SISUVRHVXSJNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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